Cas no 899750-09-5 (1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-
- 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
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- インチ: 1S/C22H22ClN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27)
- InChIKey: KCDDCZGVQCNZLR-UHFFFAOYSA-N
- ほほえんだ: C12=CC=CN1CCN(C(NC1=CC=CC(OC)=C1OC)=O)C2C1=CC=C(Cl)C=C1
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2707-0136-2μmol |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-1mg |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-2mg |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-15mg |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-20mg |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-3mg |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-10μmol |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-20μmol |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-5mg |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2707-0136-4mg |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
899750-09-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamideに関する追加情報
Introduction to 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine-2-carboxamide (CAS No. 899750-09-5)
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine-2-carboxamide, identified by its CAS number 899750-09-5, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolo[1,2-apyrazine] scaffold, a heterocyclic system known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple substituents, including a 4-chlorophenyl group and a 2,3-dimethoxyphenyl moiety, contributes to its unique chemical properties and biological interactions.
The pyrrolo[1,2-apyrazine] core is a privileged structure in drug discovery due to its ability to engage with various biological targets. This particular derivative has been synthesized with the intent of exploring its pharmacological profile in vitro and in vivo. The carboxamide functional group at the 2-position of the pyrrolo[1,2-apyrazine] ring enhances the compound's solubility and bioavailability, making it a promising candidate for further development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies suggest that the 4-chlorophenyl substituent may modulate binding affinity by influencing electronic distribution and steric hindrance around the active site. Similarly, the 2,3-dimethoxyphenyl group could contribute to hydrophobic interactions and hydrogen bonding capabilities, thereby enhancing binding specificity.
Investigations into the pharmacological activity of 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine-2-carboxamide have revealed potential in several disease models. Preliminary in vitro studies indicate that this compound exhibits inhibitory effects on certain kinases and transcription factors associated with cancer progression. The pyrrolo[1,2-apyrazine] scaffold is known to interact with ATP-binding sites in enzymes, making it a viable candidate for kinase inhibitors.
The dimethoxyphenyl moiety has been shown to enhance metabolic stability while maintaining biological activity. This balance is crucial for drug candidates intended for systemic administration. Additionally, the chlorophenyl group may serve as a pharmacophore for further derivatization studies aimed at optimizing potency and selectivity.
In the context of drug development pipelines, compounds like 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine-2-carboxamide represent valuable building blocks for novel therapeutics. The integration of structural modifications based on bioisosteric replacements and analog synthesis can lead to improved pharmacokinetic profiles and reduced side effects. Current research is focused on elucidating the structure-activity relationships (SAR) of this series to guide future design strategies.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrrolo[1,2-apyrazine] core efficiently. These techniques not only streamline the synthetic route but also allow for greater flexibility in modifying substituent patterns.
Evaluation of the compound's physicochemical properties is essential for determining its suitability for drug formulation. Parameters such as solubility in aqueous media and lipophilicity are critical factors that influence bioavailability. Computational tools like Quantitative Structure-Property Relationships (QSPR) have been utilized to predict these properties before experimental validation.
Emerging evidence from preclinical studies suggests that derivatives of pyrrolo[1,2-apyrazine] exhibit anti-inflammatory and immunomodulatory effects. The ability of these compounds to modulate inflammatory pathways makes them relevant for treating autoimmune disorders and chronic inflammatory diseases. Further exploration of their mechanism of action could uncover novel therapeutic targets.
The role of artificial intelligence (AI) in drug discovery has accelerated the identification of promising candidates like 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine-2-carboxamide. Machine learning algorithms can predict binding affinities and optimize molecular structures based on large datasets of known bioactive compounds. This approach has reduced the time required for hit identification from months to weeks.
Future directions in research may include exploring the compound's potential as an antiviral agent or an antimicrobial agent. The structural features present in this molecule make it adaptable for targeting various pathogens without cross-resistance with existing treatments. Collaborative efforts between academia and industry are essential for translating these findings into clinical trials.
In conclusion,1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,
899750-09-5 (1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide) 関連製品
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